

Sulfosulfuron: A Technical Guide to its Molecular Structure and Herbicidal Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Sulfosulfuron**

Cat. No.: **B120094**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfosulfuron is a selective, systemic herbicide belonging to the sulfonylurea class of compounds. It is widely utilized for the pre- and post-emergence control of a broad spectrum of annual and perennial grasses and broadleaf weeds in various agricultural settings, particularly in cereal crops like wheat and barley.[1][2][3] Its mode of action involves the inhibition of the essential plant enzyme acetolactate synthase (ALS), a key player in the biosynthesis of branched-chain amino acids. This guide provides an in-depth technical overview of the molecular structure, physicochemical properties, mechanism of action, herbicidal activity, and relevant experimental protocols for **sulfosulfuron**.

Molecular Structure and Physicochemical Properties

Sulfosulfuron is characterized by a sulfonylurea bridge linking a dimethoxypyrimidine ring and an ethylsulfonylimidazo[1,2-a]pyridine heterocyclic system.

IUPAC Name: 1-(4,6-dimethoxypyrimidin-2-yl)-3-(2-ethylsulfonylimidazo[1,2-a]pyridin-3-yl)sulfonylurea[4]

CAS Registry Number: 141776-32-1[4]

Molecular Formula: C₁₆H₁₈N₆O₇S₂[\[4\]](#)

Molecular Weight: 470.5 g/mol [\[4\]](#)

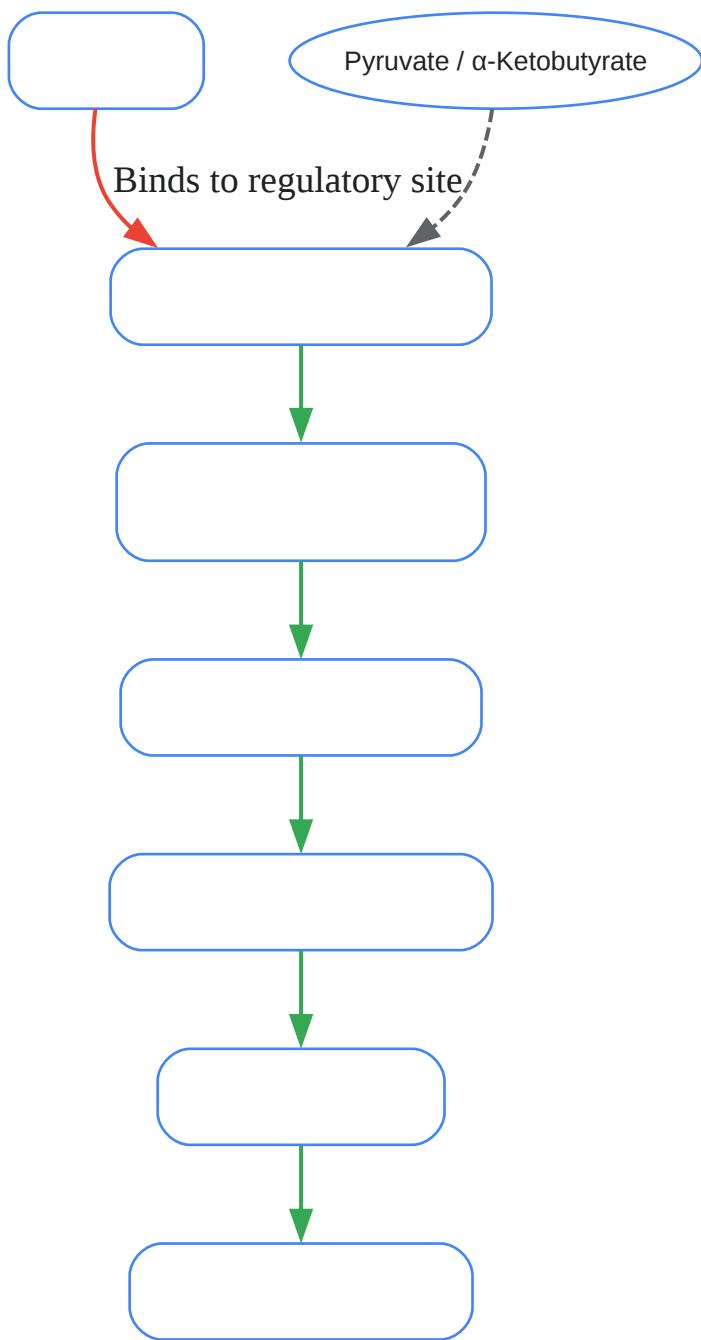
Chemical Structure:

Sulfosulfuron

[Click to download full resolution via product page](#)

Caption: Molecular structure of **sulfosulfuron**.

A comprehensive summary of the physicochemical properties of **sulfosulfuron** is presented in Table 1.


Table 1: Physicochemical Properties of **Sulfosulfuron**

Property	Value	Reference(s)
Physical State	White, odorless crystalline solid	[4]
Melting Point	201.1-201.7 °C	[5]
Water Solubility	18 mg/L (pH 5), 1627 mg/L (pH 7), 482 mg/L (pH 9)	[6]
Solubility in Organic Solvents (g/L at 20°C)	Acetone: 0.71, Dichloromethane: 4.35, Ethyl Acetate: 1.01, n-Heptane: <0.001, Methanol: 0.33, Xylene: 0.16	[6]
Vapor Pressure	<10 ⁻⁶ Pa	[7]
pKa	3.51	[4]
LogP (Octanol/Water Partition Coefficient)	0.73 (pH 5), -0.77 (pH 7), -1.44 (pH 9)	[4]

Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)

The primary mode of action of **sulfosulfuron** is the inhibition of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).^{[1][8]} ALS is a critical enzyme in the biosynthetic pathway of the branched-chain amino acids valine, leucine, and isoleucine.^[9] This enzyme is found in plants and microorganisms but is absent in animals, which contributes to the low mammalian toxicity of sulfonylurea herbicides.^{[7][9]}

Inhibition of ALS by **sulfosulfuron** is non-competitive, meaning it does not bind to the active site of the enzyme but rather to a regulatory site.^{[10][11]} This binding event alters the three-dimensional conformation of the enzyme, reducing its affinity for its natural substrates, pyruvate and α -ketobutyrate.^[11] The downstream consequence is a deficiency in the essential branched-chain amino acids, leading to a cascade of physiological effects that ultimately result in plant death.

[Click to download full resolution via product page](#)

Caption: Signaling pathway of **sulfosulfuron**'s herbicidal action.

The deficiency in branched-chain amino acids disrupts protein synthesis, which is essential for cell division and growth. This leads to a rapid cessation of growth in the meristematic regions of the plant.[9] Secondary effects include the accumulation of toxic levels of α -ketobutyrate and a

general disruption of cellular metabolism.[\[12\]](#) Visually, this manifests as chlorosis (yellowing) of new leaves, stunting, and eventual necrosis.[\[9\]](#)[\[13\]](#)

Herbicidal Activity and Efficacy

Sulfosulfuron is effective against a wide range of economically important weeds. Its efficacy is typically quantified by the effective dose required to cause a 50% reduction in a measured parameter, such as plant biomass or growth (ED_{50}), or the concentration required for 50% inhibition of enzyme activity (IC_{50}). A summary of reported ED_{50} values for **sulfosulfuron** against various plant species is provided in Table 2.

Table 2: Herbicidal Efficacy (ED_{50}) of **Sulfosulfuron** on Various Plant Species

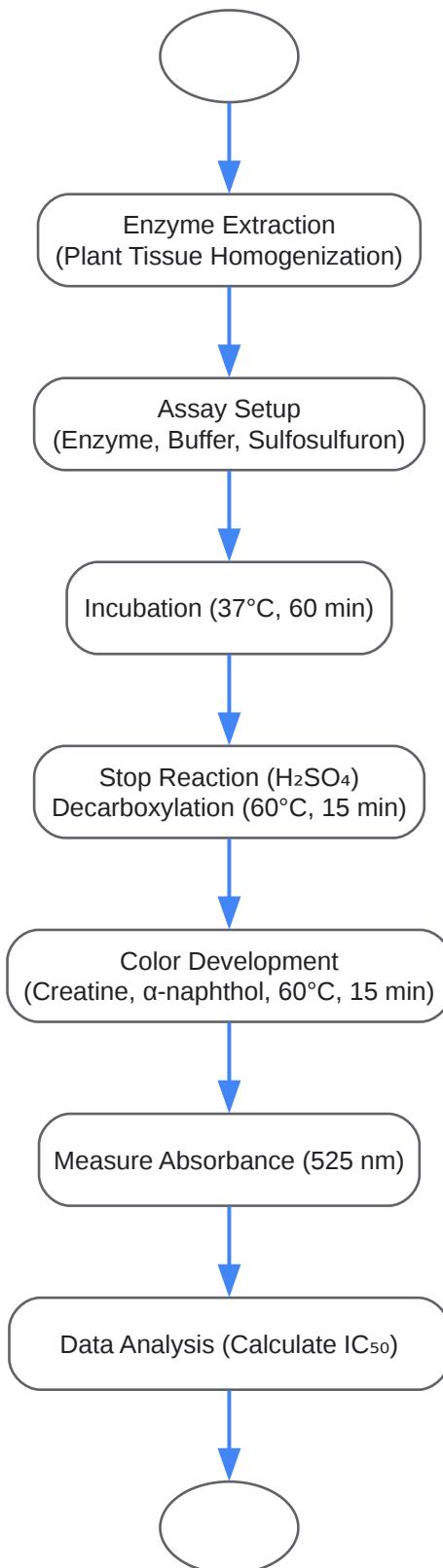
Plant Species	Common Name	ED_{50} Value (g ai/ha)	Endpoint	Reference
Hordeum vulgare subsp. spontaneum	Spontaneous Barley	63.2	Biomass Reduction	[10]
Triticum aestivum	Wheat	Not specified (higher tolerance)	Biomass Reduction	[10]
Amaranthus hybridus	Smooth Pigweed	< 40	Control	[14]
Setaria pumila	Yellow Foxtail	> 70	Control	[14]
Phalaris minor	Littleseed Canary Grass	17.61	Dry Weight Reduction	[15]
Avena fatua	Wild Oat	Controlled at 30-37.5	Population Reduction	[16]
Lolium temulentum	Darnel Ryegrass	Controlled at 30-37.5	Population Reduction	[16]
Broadleaf Weeds	-	Controlled at 22.5-37.5	Population Reduction	[16]

Note: ED₅₀ values can vary depending on environmental conditions, soil type, and the growth stage of the plant.

Experimental Protocols

In Vitro Acetolactate Synthase (ALS) Inhibition Assay

This protocol outlines a method for determining the inhibitory effect of **sulfosulfuron** on ALS activity in vitro.


Materials:

- Plant tissue (young, actively growing leaves)
- Liquid nitrogen
- Mortar and pestle
- Extraction buffer (e.g., 100 mM potassium phosphate buffer pH 7.5, 10 mM pyruvate, 5 mM MgCl₂, 10% v/v glycerol, 10 mM cysteine, 1 µM FAD)
- Assay buffer (e.g., 50 mM potassium phosphate buffer pH 7.0, 100 mM sodium pyruvate, 10 mM MgCl₂, 1 mM thiamine pyrophosphate, 10 µM FAD)
- **Sulfosulfuron** stock solution (in a suitable solvent like DMSO) and serial dilutions
- 6 N H₂SO₄
- Creatine solution (0.5% w/v)
- α-naphthol solution (5% w/v in 2.5 N NaOH, freshly prepared)
- Microplate reader

Procedure:

- Enzyme Extraction:
 - Harvest fresh plant tissue and immediately freeze in liquid nitrogen.

- Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
- Homogenize the powder in ice-cold extraction buffer.
- Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
- The supernatant contains the crude ALS enzyme extract. Keep on ice.
- Enzyme Assay:
 - In a microplate, combine the assay buffer, enzyme extract, and various concentrations of **sulfosulfuron**. Include a control with no herbicide.
 - Incubate the plate at 37°C for 60 minutes.
 - Stop the reaction by adding 50 µL of 6 N H₂SO₄ to each well. This also initiates the decarboxylation of acetolactate to acetoin.
 - Incubate at 60°C for 15 minutes.
- Color Development and Measurement:
 - Add 50 µL of creatine solution to each well.
 - Add 50 µL of α-naphthol solution to each well.
 - Incubate at 60°C for 15 minutes to allow for color development.
 - Measure the absorbance at 525 nm using a microplate reader.
- Data Analysis:
 - Calculate the percentage of ALS inhibition for each **sulfosulfuron** concentration relative to the control.
 - Plot the percentage of inhibition against the logarithm of the herbicide concentration to determine the IC₅₀ value.

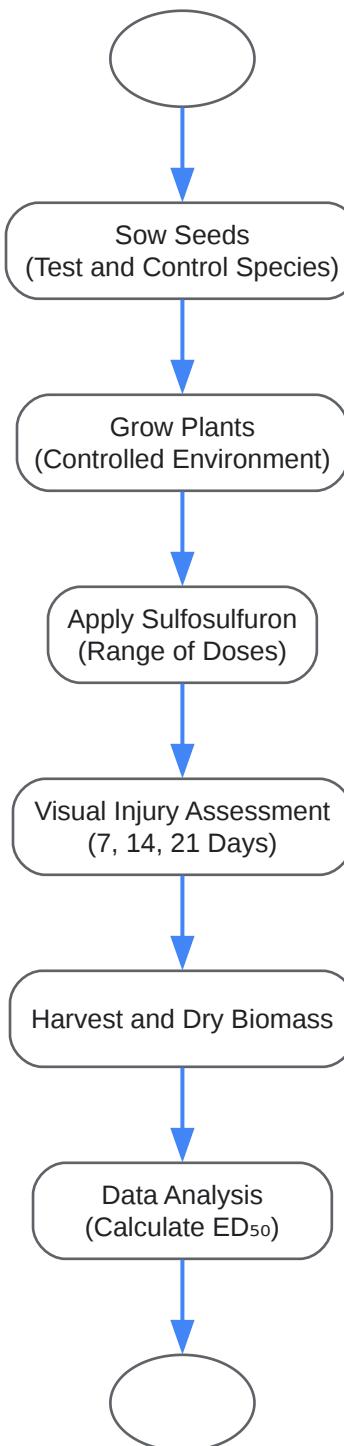
[Click to download full resolution via product page](#)

Caption: Workflow for the in vitro ALS inhibition assay.

Whole-Plant Bioassay

This protocol provides a general framework for assessing the herbicidal efficacy of **sulfosulfuron** on whole plants.[\[1\]](#)[\[2\]](#)[\[5\]](#)

Materials:


- Seeds of the target weed species and a susceptible control species
- Pots or trays filled with a suitable growing medium
- Controlled environment chamber or greenhouse
- **Sulfosulfuron** formulation and a calibrated sprayer
- Non-ionic surfactant (if required by the formulation)

Procedure:

- Plant Growth:
 - Sow seeds of the test and control species in pots.
 - Grow the plants in a controlled environment with standardized temperature, light, and humidity.
 - Water the plants as needed.
- Herbicide Application:
 - When the plants reach a specific growth stage (e.g., 2-4 true leaves), apply a range of **sulfosulfuron** concentrations using a calibrated sprayer.[\[1\]](#)
 - Include a non-treated control group.
- Assessment:
 - Return the treated plants to the controlled environment.

- Visually assess plant injury (e.g., chlorosis, necrosis, stunting) at regular intervals (e.g., 7, 14, and 21 days after treatment).
- At the end of the experiment, harvest the above-ground biomass, dry it in an oven, and record the dry weight.

- Data Analysis:
 - Calculate the percent reduction in biomass for each treatment compared to the non-treated control.
 - Use a dose-response model (e.g., log-logistic) to calculate the ED₅₀ value.

[Click to download full resolution via product page](#)

Caption: Workflow for a whole-plant bioassay.

Synthesis of Sulfosulfuron

The synthesis of **sulfosulfuron** typically involves a multi-step process. A general approach is outlined below, based on common methods for sulfonylurea synthesis.

Step 1: Synthesis of 2-(ethylsulfonyl)imidazo[1,2-a]pyridine-3-sulfonamide This intermediate can be prepared from 2-mercaptopimidazo[1,2-a]pyridine through a series of reactions including ethylation, oxidation of the sulfide to a sulfone, and subsequent sulfonamidation.

Step 2: Synthesis of 4,6-dimethoxypyrimidin-2-yl isocyanate This can be synthesized from 2-amino-4,6-dimethoxypyrimidine by reaction with phosgene or a phosgene equivalent.

Step 3: Coupling Reaction The final step involves the coupling of 2-(ethylsulfonyl)imidazo[1,2-a]pyridine-3-sulfonamide with 4,6-dimethoxypyrimidin-2-yl isocyanate in the presence of a base to form the sulfonylurea bridge.

A detailed experimental protocol for the synthesis of a sulfonylurea derivative is described by Leon et al. (2007), which can be adapted for the synthesis of **sulfosulfuron**.^[3]

Conclusion

Sulfosulfuron remains a significant tool in modern agriculture for selective weed management. Its high efficacy at low application rates is a direct result of its potent and specific inhibition of the ALS enzyme. This technical guide has provided a comprehensive overview of its molecular characteristics, mechanism of action, and methods for its evaluation. A thorough understanding of these aspects is crucial for its effective and sustainable use, as well as for the development of new herbicidal compounds and strategies to manage herbicide resistance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cambridge.org [cambridge.org]

- 3. dergipark.org.tr [dergipark.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk | Wheat & Small Grains | Washington State University [smallgrains.wsu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Sulfosulfuron | C16H18N6O7S2 | CID 86426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Partial deficiency of isoleucine impairs root development and alters transcript levels of the genes involved in branched-chain amino acid and glucosinolate metabolism in *Arabidopsis* - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 10. Acetolactate synthase inhibiting herbicides bind to the regulatory site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 16.4 Herbicides that Inhibit ALS – Principles of Weed Control [ohiostate.pressbooks.pub]
- 12. A facile synthesis of sulfonylureas via water assisted preparation of carbamates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Acetolactate Synthase (ALS) Inhibitors | NC State Extension Publications [content.ces.ncsu.edu]
- 14. Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pub.isa-india.in [pub.isa-india.in]
- To cite this document: BenchChem. [Sulfosulfuron: A Technical Guide to its Molecular Structure and Herbicidal Activity]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b120094#molecular-structure-and-activity-of-sulfosulfuron>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com